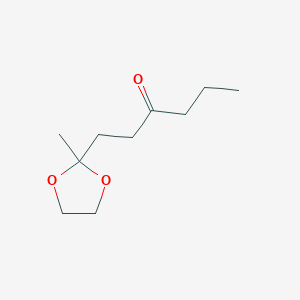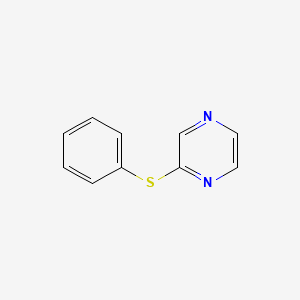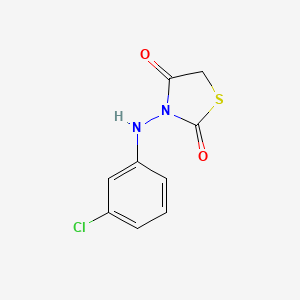![molecular formula C18H22O4 B14331255 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene CAS No. 108853-15-2](/img/structure/B14331255.png)
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of methoxybenzenes This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a 2-(3-methoxyphenyl)ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques, such as distillation and crystallization, is common.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Scavenging: Acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethoxybenzene: A simpler analog with three methoxy groups on the benzene ring.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-(3-methoxyphenyl)ethyl substituent.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Features a propenyl group in place of the 2-(3-methoxyphenyl)ethyl substituent.
Uniqueness
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is unique due to the presence of the 2-(3-methoxyphenyl)ethyl substituent, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
108853-15-2 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-5-6-13(10-15)8-9-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-7,10-12H,8-9H2,1-4H3 |
InChI-Schlüssel |
NUHKDACBBFNRPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14331173.png)


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)




![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/no-structure.png)



